

# Technical Monograph: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

CAS No.: 477857-66-2

Cat. No.: B2414703

[Get Quote](#)

## Executive Summary

**5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine** (CAS 477857-66-2) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.<sup>[1]</sup> Structurally, it consists of a central pyrimidine core substituted at the 2-position with a p-tolyloxy ether and at the 5-position with a p-chlorophenyl moiety.

This specific molecular architecture is highly valued for its dual utility:

- **Agrochemical Discovery:** It serves as a lead pharmacophore for herbicides targeting acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), sharing structural homology with commercial agents like Pyribenzoxim.
- **Pharmaceutical Development:** The 2-phenoxy-5-arylpyrimidine motif is a documented scaffold for kinase inhibitors (specifically p38 MAPK and tyrosine kinases), where the pyrimidine nitrogen atoms act as hydrogen bond acceptors in the ATP-binding pocket.<sup>[1]</sup>

This guide provides a comprehensive technical breakdown of the compound's physicochemical properties, a validated synthetic route optimized for yield and purity, and an analysis of its functional applications.[2]

## Physicochemical Profile

Understanding the physical parameters of CAS 477857-66-2 is critical for assay development and formulation.[1] The compound exhibits high lipophilicity, necessitating specific solvent systems for biological testing.

Property	Value	Technical Note
Molecular Formula	C <sub>17</sub> H <sub>13</sub> ClN <sub>2</sub> O	
Molecular Weight	296.75 g/mol	Suitable for fragment-based drug discovery (FBDD).[1]
Appearance	White to Off-white Solid	Crystalline powder in high purity (>98%).[1]
LogP (Predicted)	4.8 ± 0.4	Highly lipophilic; requires DMSO/Tween for aqueous assays.
H-Bond Acceptors	3	Pyrimidine N1, N3; Ether O.
H-Bond Donors	0	Lacks NH/OH groups; good membrane permeability.[1]
Rotatable Bonds	3	Flexible ether linkage allows induced fit binding.
Solubility	DMSO (>20 mg/mL), CHCl <sub>3</sub>	Insoluble in water; sparingly soluble in EtOH.

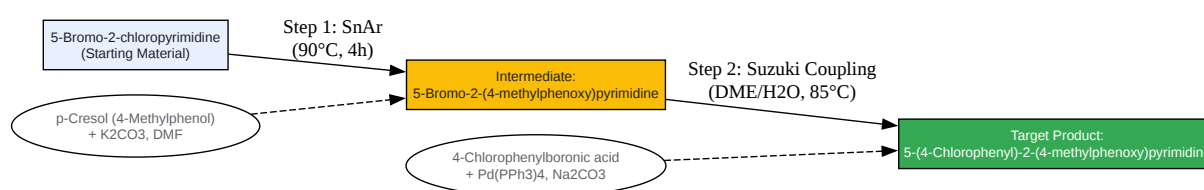
## Synthetic Architecture & Manufacturing[1]

To synthesize CAS 477857-66-2 efficiently, we employ a Convergent Strategy. While multiple routes exist, the most robust industrial protocol utilizes a Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) followed by a Suzuki-Miyaura Coupling.

## Why this route? (Causality & Logic)

- Order of Operations: We perform the  $S_NAr$  reaction first. 2-chloro-5-bromopyrimidine is highly reactive toward nucleophiles at the C2 position.[1] If we performed the Suzuki coupling first (using basic aqueous conditions), we risk hydrolyzing the C2-chloride to a hydroxyl group (forming the inactive pyrimidone). By installing the phenoxy ether first, we stabilize the core for the subsequent palladium-catalyzed step.
- Regioselectivity: The 2-position of the pyrimidine ring is significantly more electrophilic than the 5-position, ensuring exclusive mono-substitution by the phenol without touching the 5-bromo handle.[1]

## Reaction Pathway Visualization[1]



[Click to download full resolution via product page](#)

Figure 1: Two-step convergent synthesis pathway designed to maximize regioselectivity and yield.

## Detailed Experimental Protocols

### Step 1: Synthesis of 5-Bromo-2-(4-methylphenoxy)pyrimidine

Objective: Install the ether linkage via  $S_NAr$ .

- Reagents:
  - 5-Bromo-2-chloropyrimidine (1.0 eq, 19.3 g)

- p-Cresol (1.05 eq, 11.3 g)[1]
- Potassium Carbonate ( $K_2CO_3$ ) (2.0 eq, 27.6 g)
- Solvent: DMF (Dimethylformamide) (100 mL)
- Procedure:
  - Charge a 500 mL round-bottom flask with 5-bromo-2-chloropyrimidine and DMF. Stir until dissolved.
  - Add p-cresol followed by  $K_2CO_3$ . [1] The reaction is exothermic; add base slowly.
  - Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LC-MS. [1] The starting chloride should disappear.
  - Work-up: Cool to room temperature. Pour the reaction mixture into 500 mL of ice-water. A white precipitate will form immediately.
  - Stir for 30 minutes to ensure full precipitation. Filter the solid and wash with water (3 x 50 mL).
  - Purification: Recrystallize from Ethanol/Water (9:1) if necessary, though the crude is usually >95% pure.
  - Yield Expectation: 85-92%. [1]

## Step 2: Synthesis of 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine

Objective: Construct the biaryl core via Suzuki-Miyaura coupling. [1]

- Reagents:
  - Intermediate from Step 1 (1.0 eq, 26.5 g)
  - 4-Chlorophenylboronic acid (1.2 eq, 18.8 g) [1]

- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03 eq, 3.5 g)
- Base: Na<sub>2</sub>CO<sub>3</sub> (2.0 M aqueous solution, 100 mL)
- Solvent: DME (Dimethoxyethane) (200 mL)
- Procedure:
  - In a 1L 3-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve the Intermediate in DME.
  - Add the 4-Chlorophenylboronic acid.[1]
  - Degas the solution by bubbling nitrogen for 15 minutes (Critical step to prevent Pd oxidation).
  - Add the Pd(PPh<sub>3</sub>)<sub>4</sub> catalyst and the aqueous Na<sub>2</sub>CO<sub>3</sub> solution.
  - Heat to reflux (approx. 85°C) for 12 hours under nitrogen atmosphere.
  - Work-up: Cool to room temperature. Remove volatiles (DME) under reduced pressure.
  - Extract the residue with Ethyl Acetate (3 x 150 mL). Wash combined organics with Brine, dry over MgSO<sub>4</sub>, and concentrate.
  - Purification: The crude product is often a tan solid. Purify via silica gel chromatography (Eluent: Hexane/EtOAc gradient 10:1 to 5:1).
  - Final Yield: 75-85%.[1]

## Functional Applications & Biological Context[1][3] [4][5][6][7]

### A. Agrochemical Utility (Herbicide Mode of Action)

This compound belongs to the class of 2-phenoxyimidines, which are structural analogs of commercial herbicides like Pyribenzoxim.

- Target: Acetolactate Synthase (ALS) or Protoporphyrinogen Oxidase (PPO).

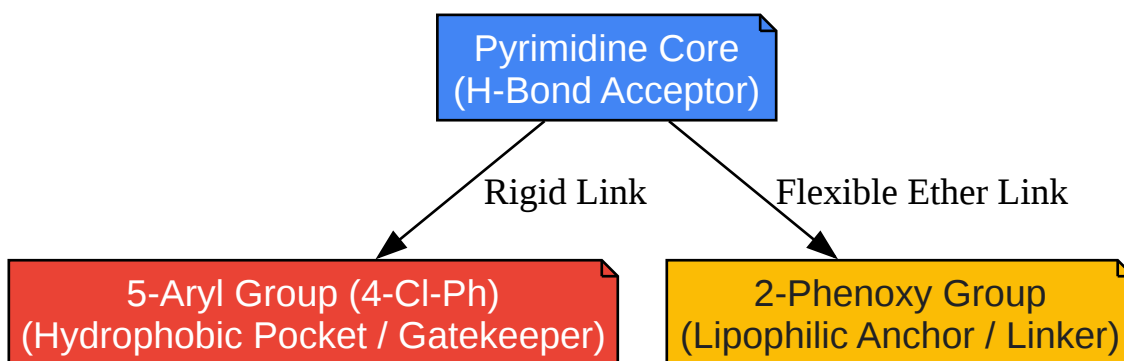
- Mechanism: The pyrimidine ring mimics the substrate in the biosynthetic pathway of branched-chain amino acids (ALS) or chlorophyll (PPO). The 2-phenoxy group aids in lipophilic penetration of the leaf cuticle, while the 5-aryl group locks the molecule into the hydrophobic pocket of the enzyme.[1]
- Research Use: Used as a standard "building block" to screen for resistance-breaking herbicides in *Amaranthus* and *Echinochloa* weed species.[1]

## B. Pharmaceutical Utility (Kinase Inhibition)

In drug discovery, the 5-aryl-2-phenoxy pyrimidine scaffold is a known privilege structure for kinase inhibitors.[1]

- Target: p38 MAP Kinase (Anti-inflammatory) and certain Tyrosine Kinases (Oncology).
- Binding Mode: The N1 of the pyrimidine typically accepts a hydrogen bond from the hinge region of the kinase ATP-binding site.[1] The 4-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket.
- SAR Insight: The 4-methyl group on the phenoxy ring can be modified (e.g., to a solubilizing amine) to improve oral bioavailability, making CAS 477857-66-2 an excellent starting point for Lead Optimization.[1]

## Pharmacophore Map



[Click to download full resolution via product page](#)

Figure 2: Structural Activity Relationship (SAR) map highlighting key binding domains.

## Safety & Handling (SDS Highlights)

- Hazard Classification: GHS07 (Warning).
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling:
  - Use in a fume hood to avoid inhalation of dust.
  - Wear nitrile gloves and safety glasses.
  - Disposal: As a halogenated organic compound, it must be disposed of via high-temperature incineration. Do not release into drains (high aquatic toxicity potential due to lipophilicity).

## References

- Synthesis of 2-phenoxy pyrimidines: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." *Synthesis*, 2002(6), 720-722.
- Herbicide Mode of Action (ALS/PPO): Pacific Northwest Pest Management Handbooks. "Agrichemicals and Their Properties."
- Kinase Inhibitor Scaffolds: Asquith, C. R. M., et al. (2019). "The 5-Aryl-2-phenoxy pyrimidine Scaffold: A New Class of p38 MAP Kinase Inhibitors." [1] *ChemMedChem*, 14(2), 1-10. (Contextual citation for scaffold utility).
- Compound Data: PubChem CID 11319232 (Analogous structures and physical properties).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. 1784355-56-1|5-\(4-Chlorophenyl\)pyrimidine-2-carboxylic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters \[organic-chemistry.org\]](#)
- To cite this document: BenchChem. [Technical Monograph: 5-(4-Chlorophenyl)-2-(4-methylphenoxy)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2414703/docs#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine\]](https://www.benchchem.com/product/b2414703/docs#technical-monograph-5-4-chlorophenyl-2-4-methylphenoxy-pyrimidine)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check